molecular formula C7H9BrN2 B1526037 4-Bromo-3-methylbenzene-1,2-diamine CAS No. 952511-74-9

4-Bromo-3-methylbenzene-1,2-diamine

Cat. No. B1526037
CAS RN: 952511-74-9
M. Wt: 201.06 g/mol
InChI Key: JBZQNBSYFRCDRA-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbenzene-1,2-diamine is a chemical compound with the formula C₇H₉BrN₂ . It is typically stored in a dark place under an inert atmosphere at refrigerator temperatures .


Synthesis Analysis

The synthesis of 4-Bromo-3-methylbenzene-1,2-diamine can be achieved through a multistep process. The first step involves a nitration reaction, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method involves the acetylation of 1,2-diaminobenzene, followed by bromination and alkaline hydrolysis .


Molecular Structure Analysis

The molecular structure of 4-Bromo-3-methylbenzene-1,2-diamine consists of a benzene ring substituted with a bromo group, a methyl group, and two amine groups .


Physical And Chemical Properties Analysis

4-Bromo-3-methylbenzene-1,2-diamine is a solid at room temperature . It has a molecular weight of 201.07 .

Scientific Research Applications

Synthesis of Macrocyclic Schiff Base Compounds

4-Bromo-3-methylbenzene-1,2-diamine: is used in the synthesis of macrocyclic Schiff base compounds. These compounds are significant due to their coordination chemistry with N-atom-containing ligands, which are pivotal in the development of metal compounds with extensive applications in physicochemical and biochemical fields .

Antibacterial Activity

The synthesized macrocyclic Schiff base compounds using 4-Bromo-3-methylbenzene-1,2-diamine have shown moderate activity against bacteria such as S. aureus and S. typhi. This suggests potential applications in developing new antibacterial agents .

Preparation of Dioxomolybdenum (VI) Compounds

In coordination chemistry, 4-Bromo-3-methylbenzene-1,2-diamine is utilized to prepare dioxomolybdenum (VI) compounds. These compounds have been characterized for their potential antibacterial activity, which opens up avenues for research in medicinal chemistry .

Development of Anticancer Agents

The Schiff base compounds derived from 4-Bromo-3-methylbenzene-1,2-diamine have been researched for their anticancer properties. The metal compounds of these bases tend to exhibit higher anticancer activity compared to the isolated ligand .

Modeling Metalloproteins and Enzymes

Schiff base compounds containing 4-Bromo-3-methylbenzene-1,2-diamine can model the metal positions in metalloproteins and enzymes. This is crucial for understanding the structure and function of these biological molecules in bioinorganic chemistry .

Chemical Derivative Formation

The compound is also involved in the formation of derivatives through chlorination processes. This leads to the production of various chemical entities like hydroxy acids and methylated products, which are valuable in synthetic organic chemistry.

Safety and Hazards

4-Bromo-3-methylbenzene-1,2-diamine should be handled with care. It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling this compound .

properties

IUPAC Name

4-bromo-3-methylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZQNBSYFRCDRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90731275
Record name 4-Bromo-3-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methylbenzene-1,2-diamine

CAS RN

952511-74-9
Record name 4-Bromo-3-methylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90731275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 154 (40 g, 154 mmol), SnCl2.2H2O (208 g, 920 mmol), EtOAc (300 mL) and EtOH (150 mL) was heated to 80° C. for 12 h, cooled to RT, poured into crushed ice (2 Kg) and the pH adjusted to pH 7-8 with solid NaHCO3. The solid was filtered and washed with EtOAc. The filtrate was thrice extracted with EtOAc. The combined extracts were washed with brine, dried (Na2SO4), filtered and concentrated in vacuo. The crude product was purified by SiO2 chromatography eluting with an EtOAc/hexane gradient (10 to 50% EtOAc) to afford 28 g (91%) of 4-bromo-3-methyl-1,2-benzenediamine (156) as a brown oil: MS (ESI) m/z=202 [M+1]+.
Name
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
208 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-methyl-6-nitroaniline (0.45 g, 1.95 mmol) in EtOH (6 mL) was added tin(II) chloride (1.48 g, 7.8 mmol), and the resulting solution was stirred at 70° C. for 4 hours. The mixture was cooled to room temperature and poured into water, and 1 N aq. NaOH was added to adjust to pH>7. The resulting mixture was extracted with CH2Cl2 (2×), and the combined extracts were dried over Na2SO4. The drying agent was filtered off and solvent was removed in vacuo to give the title compound as an oil (0.34 g, 88%).
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-methylbenzene-1,2-diamine
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Reactant of Route 6
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